7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline
Description
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline is a heterocyclic compound featuring a quinoline core substituted at the 7-position with a triazole ring bearing a 2-fluoropyridinyl group and a methyl moiety. This structure combines the aromatic electron-deficient quinoline system with a triazole linker, which is known for its metabolic stability and hydrogen-bonding capabilities. The fluorine atom on the pyridine ring likely enhances lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
7-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c1-11-16(13-7-6-12-4-2-8-19-14(12)10-13)21-22-23(11)15-5-3-9-20-17(15)18/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIMKNSHIOSWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CC4=C(C=CC=N4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and triazole intermediates. One common synthetic route includes the following steps:
Synthesis of 2-Fluoropyridine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Coupling of Intermediates: The final step involves coupling the fluoropyridine and triazole intermediates with a quinoline derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Metabotropic Glutamate Receptor Modulation
One of the primary applications of this compound is as an allosteric modulator of metabotropic glutamate receptors (mGluRs). It has been identified as an effective antagonist for mGluR1, with reported IC50 values of 6 nM in human cells and 1.4 nM in mouse cells. This high potency indicates its potential for treating neurological disorders where mGluR1 is implicated, such as anxiety and depression .
b. Anti-inflammatory Properties
Research indicates that 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline possesses significant anti-inflammatory effects. In vitro studies using RAW264.7 macrophage cells demonstrated that the compound reduces the production of pro-inflammatory cytokines IL-1β and IL-6 in a dose-dependent manner. At concentrations of 10 μM, it achieved reductions of 27% and 44% in mRNA expression levels for these cytokines, respectively .
c. Antioxidant Activity
In addition to its anti-inflammatory properties, the compound has shown antioxidant effects, with studies reporting a 31% reduction in oxidative stress markers at specific concentrations . This dual action makes it a candidate for further exploration in the context of diseases characterized by inflammation and oxidative stress.
Research Tool for Pharmacological Studies
This compound serves as a valuable research tool for studying ligand-receptor interactions. Its ability to bind to various receptors allows researchers to investigate binding sites and mechanisms of action within pharmacology . This characteristic is crucial for drug development processes aimed at identifying new therapeutic agents.
Case Studies and Experimental Findings
Several experimental studies have highlighted the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluoropyridine and triazole moieties contribute to its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and optimize its use in drug development .
Comparison with Similar Compounds
Key Observations :
- The triazole ring in the target compound may improve metabolic stability compared to ester or carboxamide groups in analogs like 7f or FTIDC.
- Fluorine substitution (vs. chlorine or iodine) minimizes dehalogenation risks, as seen in iodo-substituted quinolines, which suffer from partial dehalogenation during synthesis .
Biological Activity
7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline is a synthetic compound belonging to the quinoline derivatives class, which has garnered attention for its diverse biological activities. This compound's structure includes a quinoline core linked to a triazole moiety and a fluoropyridine, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H12FN5 |
| Molecular Weight | 313.30 g/mol |
| InChI Key | VJIMKNSHIOSWQZ-UHFFFAOYSA-N |
The synthesis of this compound typically involves multiple steps, including the preparation of the fluoropyridine and triazole intermediates, followed by their coupling with a quinoline derivative through palladium-catalyzed reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features enhance its binding affinity, making it a promising candidate for therapeutic applications .
Antitumor Activity
Research has indicated that quinoline derivatives, including this compound, exhibit significant antitumor properties. In particular, studies have shown that compounds with similar structural motifs can inhibit receptor tyrosine kinases, such as c-Met, which is implicated in various cancers. For instance, a related study identified compounds with IC50 values as low as 1.04 nM against c-Met kinase .
Case Study: c-Met Kinase Inhibition
In vitro evaluations demonstrated that several quinoline derivatives exhibited moderate to excellent antiproliferative activity against cancer cell lines such as A549 (lung cancer), HT-29 (colorectal cancer), and U87MG (glioblastoma) . The structure-activity relationship (SAR) analysis revealed that the presence of halogen groups, particularly fluorine, significantly enhances antitumor efficacy.
Other Biological Activities
Beyond antitumor effects, quinoline derivatives have been studied for their antimicrobial properties. A related compound was shown to inhibit photosynthetic electron transport in chloroplasts and demonstrated activity against mycobacterial species, outperforming standard treatments like isoniazid .
Research Applications
This compound serves as a valuable research tool in several domains:
- Medicinal Chemistry : Investigated for potential therapeutic applications due to its unique biological profile.
- Chemical Biology : Utilized to probe biological pathways and understand disease mechanisms.
- Industrial Applications : Acts as an intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
